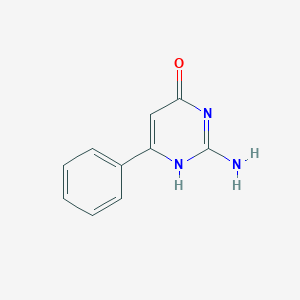

2-Amino-4-hydroxy-6-phenylpyrimidine

Description

Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Derivatives

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in chemistry and biology. Pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring, represent a particularly significant class. This core is a key structural component of nucleic acids (cytosine, thymine (B56734), and uracil), as well as many vitamins, coenzymes, and synthetic drugs.

2-Amino-4-hydroxy-6-phenylpyrimidine belongs to the subset of substituted pyrimidines. The presence of an amino group at the 2-position, a hydroxyl group at the 4-position, and a phenyl group at the 6-position imparts a unique combination of electronic and steric properties to the molecule. This specific arrangement of functional groups allows for diverse chemical modifications and interactions, making it a versatile building block in organic synthesis.

Rationale for Scholarly Investigation of this compound and Related Analogs

The scholarly investigation into this compound and its analogs is driven by their potential applications in medicinal chemistry and materials science. The pyrimidine core is a well-established pharmacophore, and its derivatives have exhibited a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substituents on the pyrimidine ring of the title compound are known to influence its biological activity. For instance, the amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The phenyl group can engage in hydrophobic and π-stacking interactions, further enhancing binding affinity.

Furthermore, the structural features of this compound make it an attractive candidate for the development of novel materials. The potential for extensive hydrogen bonding and π-π stacking interactions can lead to the formation of supramolecular assemblies with interesting photophysical or electronic properties. The ongoing research in this area aims to synthesize and characterize new derivatives of this compound to explore their structure-activity relationships and unlock their full potential in various scientific and technological applications.

Propriétés

IUPAC Name |

2-amino-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGHDWFGFZJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205305 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-94-7 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056741947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56741-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 56741-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-phenylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The fundamental properties of 2-Amino-4-hydroxy-6-phenylpyrimidine are crucial for its application and further study.

Table 1: of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 2-amino-6-phenylpyrimidin-4-ol |

| CAS Number | 56741-94-7 |

| Appearance | White to cream powder |

| Melting Point | >300 °C |

Data sourced from PubChem CID 135420365 researchgate.net

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies of 2 Amino 4 Hydroxy 6 Phenylpyrimidine Analogs

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of 2-amino-4-hydroxy-6-phenylpyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) core and the pendant phenyl ring. Systematic modifications at various positions have been shown to modulate potency and selectivity against different biological targets.

Furthermore, studies on 2-amino-4,6-diarylpyrimidines as potential inhibitors of the ABL1 kinase, a target in chronic myeloid leukemia, have highlighted the importance of the substitution pattern on the aryl rings. Specific substitutions were found to enhance the inhibitory activity against both wild-type and mutant forms of the ABL1 kinase, underscoring the role of these modifications in overcoming drug resistance. rsc.org

The 2-amino group is another key site for modification. In the context of 2-amino-4-hydroxypyrimidine-5-carboxylates designed as antibacterial agents, substituents on the 2-amino nitrogen were introduced to interact with a lipophilic flexible loop in the active site of the target enzyme, 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF). nih.gov This demonstrates that modifications at this position can be tailored to exploit specific features of the target's binding pocket.

The following table summarizes the influence of various substituents on the biological activity of 2-amino-4,6-diarylpyrimidine derivatives as dual α-glucosidase and α-amylase inhibitors.

| Compound ID | R (at C4-phenyl) | R' (at C6-phenyl) | α-glucosidase IC50 (µM) | α-amylase IC50 (µM) |

| 4p | 4-OCH3 | 4-OCH3 | 0.087 ± 0.01 | 0.189 ± 0.02 |

| 6p | 4-NO2 | 4-NO2 | 0.095 ± 0.03 | 0.214 ± 0.03 |

| Standard (Rutin) | - | - | 0.192 ± 0.02 | 0.224 ± 0.02 |

Stereochemical Considerations in Bioactive Pyrimidine Derivatives

While the core this compound structure is planar, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The spatial arrangement of atoms is critical for the specific and high-affinity binding of a ligand to its biological target. Although specific studies on the stereochemistry of this compound analogs are not extensively reported in the reviewed literature, the principles of stereoselectivity are fundamental in drug design.

The introduction of a chiral substituent, for instance, at the 2-amino group or on the phenyl ring, would result in enantiomers or diastereomers. These stereoisomers can exhibit different pharmacological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target altogether.

The synthesis of single enantiomers or diastereomers is therefore a critical aspect of medicinal chemistry to maximize therapeutic efficacy and minimize potential off-target effects. Techniques for stereoselective synthesis are employed to produce chiral molecules with a high degree of purity.

Molecular Features Governing Receptor/Enzyme Binding Selectivity

The selectivity of this compound derivatives for a particular receptor or enzyme is governed by a combination of molecular features that dictate the binding mode and affinity. These features include hydrogen bonding capabilities, hydrophobic interactions, and electrostatic interactions.

Molecular docking studies on 2-amino-4,6-diarylpyrimidine derivatives as α-glucosidase and α-amylase inhibitors have provided insights into their binding interactions. These studies revealed that the pyrimidine scaffold and its substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes. nih.govresearchgate.net For example, the 2-amino group and the 4-hydroxy group of the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the binding pocket.

In the case of 2-amino-4-hydroxypyrimidine-5-carboxylates targeting the bacterial enzyme IspF, the design strategy involved creating a scaffold that could form a bidentate binding interaction with the active site zinc ion through the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen. nih.gov This highlights the importance of specific functional groups in mediating interactions with key components of the active site, such as metal ions.

Furthermore, the aryl rings at the C4 and C6 positions contribute significantly to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the target protein. The nature and position of substituents on these phenyl rings can fine-tune these interactions, thereby influencing both potency and selectivity. rsc.org

Rational Design Principles for Novel this compound Derivatives

The rational design of novel this compound derivatives with enhanced biological activity and selectivity relies on a deep understanding of the SAR and the three-dimensional structure of the target protein. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches employed in this process.

In SBDD, the known crystal structure of the target enzyme or receptor is used to design molecules that can fit snugly into the active site and form favorable interactions. Molecular docking simulations are a powerful tool in SBDD, allowing for the virtual screening of compound libraries and the prediction of binding modes and affinities. nih.govresearchgate.netrsc.org This approach was instrumental in the design of 2-amino-4-hydroxypyrimidine-5-carboxylates, where the scaffold was designed to chelate the active site zinc ion of IspF. nih.gov

LBDD is employed when the three-dimensional structure of the target is unknown. This approach is based on the analysis of a set of known active and inactive molecules to develop a pharmacophore model. This model defines the essential structural features required for biological activity. Quantitative structure-activity relationship (QSAR) studies can also be used to correlate the physicochemical properties of the molecules with their biological activity, providing predictive models for the design of new, more potent analogs. nih.govresearchgate.net

A common strategy in the rational design of pyrimidine-based inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), involves identifying a known inhibitor and systematically modifying its structure to improve its properties. nih.gov This can involve replacing or adding functional groups to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. For instance, in the design of novel FLT3 kinase inhibitors, a rational approach was used to modify a pyrimidine scaffold to exploit the hinge region and access an allosteric pocket of the enzyme. researchgate.net

By combining these computational and synthetic strategies, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved therapeutic potential.

Pharmacological and Biological Evaluation of 2 Amino 4 Hydroxy 6 Phenylpyrimidine and Its Derivatives

Anticancer and Cytotoxic Activities

Pyrimidine (B1678525) derivatives are recognized for their significant potential in the development of anticancer agents, largely due to the pyrimidine nucleus being a core component of DNA and RNA. researchgate.netnih.gov Various substituted pyrimidines have shown promising cytotoxic effects against a range of cancer cell lines. nih.govmdpi.comnih.govmdpi.commdpi.com For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and evaluated for their anticancer activities against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). rsc.org One such derivative, compound 7b, demonstrated potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Similarly, other studies on 2-amino-4,6-diphenylnicotinonitriles, which contain a substituted pyrimidine ring, identified compounds with exceptional cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of the standard chemotherapeutic drug Doxorubicin. mdpi.com

Table 1: Cytotoxic Activities of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 7b (Ursolic acid derivative) | MCF-7 (Breast) | 0.48 ± 0.11 | rsc.org |

| Compound 7b (Ursolic acid derivative) | HeLa (Cervical) | 0.74 ± 0.13 | rsc.org |

| 2-aminopyrimidine (B69317) XIX | SW480 (Colon) | 11.08 | nih.gov |

| Compound 3 (2-amino-4,6-diphenylnicotinonitrile) | MCF-7 (Breast) | Potent (Specific IC50 not provided, but surpassed Doxorubicin) | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | mdpi.com |

Mechanisms of Antiproliferative Action

The antiproliferative effects of pyrimidine derivatives are attributed to several complex cellular mechanisms. nih.gov Studies have shown that these compounds can suppress key signaling pathways crucial for cancer cell survival and proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org For example, the ursolic acid derivative 7b was found to simultaneously inhibit both of these pathways in MCF-7 cells. rsc.org

Furthermore, these derivatives can induce cell death through the initiation of mitochondrial-related apoptosis. This process is often characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org Another identified mechanism of action for some pyrimidine derivatives is the disruption of the cellular cytoskeleton, where they act as antitubulin agents, interfering with microtubule polymerization. nih.gov

Inhibition of Key Cancer-Related Enzymes (e.g., Dihydrofolate Reductase, Epidermal Growth Factor Receptor, PARP-1, SIRT2)

The anticancer activity of pyrimidine derivatives is frequently linked to their ability to inhibit enzymes that are vital for cancer cell growth and survival.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of essential cellular components, and its inhibition can lead to "thymineless death" in rapidly dividing cells. nih.govmdpi.com The 2,4-diaminopyrimidine (B92962) motif is a common feature in many DHFR inhibitors. researchgate.net Numerous studies have focused on developing novel pyrimidine-based nonclassical antifolates that can act as potent inhibitors of human DHFR, representing a promising avenue for cancer therapy. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a common feature in many human cancers and is associated with aggressive tumor behavior. nih.govresearchgate.net Certain pyrimidopyrimidine derivatives have been developed as selective EGFR kinase inhibitors. nih.gov These compounds function by blocking the epidermal growth factor-induced phosphorylation of EGFR, which in turn prevents the activation of downstream signaling pathways like the MAPK pathway. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): While direct inhibition of PARP-1 by 2-amino-4-hydroxy-6-phenylpyrimidine derivatives is not extensively detailed in the provided context, the modulation of PARP activity is a known consequence of apoptosis induced by some pyrimidines. For instance, certain 2-aminopyrimidine compounds trigger apoptosis, which involves the upregulation of cleaved PARP, a hallmark of this cell death process. nih.gov Pharmacological inhibition of PARP-1 itself is a therapeutic strategy being explored for various diseases. nih.gov

Sirtuin 2 (SIRT2): SIRT2 is a protein deacetylase that has emerged as a drug target in cancer. nih.gov Inhibition of SIRT2 has been shown to have anticancer effects, partly by promoting the degradation of the oncoprotein c-Myc. nih.govnih.gov The development of small molecule inhibitors for SIRT2 is an active area of research, and pyrimidine-based scaffolds could serve as a foundation for such inhibitors. nih.govnih.govmdpi.com

Modulation of Cell Cycle Progression and Apoptosis Pathways

Pyrimidine derivatives exert their cytotoxic effects by directly influencing the cell cycle and activating programmed cell death pathways. Several studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, some derivatives induce arrest at the S phase, while others halt progression at the G2/M phase. nih.govrsc.orgnih.gov

The induction of apoptosis is a primary mechanism for the anticancer activity of these compounds. nih.gov Mechanistic studies have revealed that they can trigger the intrinsic, or mitochondrial, pathway of apoptosis. rsc.org This is evidenced by the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of the caspase cascade, leading to programmed cell death. rsc.org

Antimicrobial Efficacy

The pyrimidine core is associated with a wide range of biological activities, including significant antimicrobial properties. researchgate.netnih.gov Derivatives of 2-amino-pyrimidine have been synthesized and screened for their efficacy against various pathogenic microbes, demonstrating potential as leads for new antimicrobial agents. nih.gov

Antibacterial Spectrum (Gram-Positive and Gram-Negative Organisms)

Derivatives of 2-aminopyrimidine have shown promising activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.gov Studies have documented their effectiveness against Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govnih.govnih.gov The antibacterial action of some pyrimidine derivatives is attributed to the inhibition of essential bacterial enzymes, such as DHFR. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Pyrimidopyrimidine derivatives (e.g., 3a, 3b, 4a-d) | Staphylococcus aureus (Gram +) | Excellent antimicrobial activity | nih.gov |

| Pyrimidopyrimidine derivatives (e.g., 3a, 3b, 4a-d) | Bacillus subtilis (Gram +) | Excellent antimicrobial activity | nih.gov |

| Pyrimidopyrimidine derivatives (e.g., 3a, 3b, 4a-d) | Escherichia coli (Gram -) | Excellent antimicrobial activity | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives (e.g., 9n, 9o) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity, MIC values from 16 to 102 µM | nih.gov |

| (±)-6-Alkyl-2,4-diaminopyrimidines | Bacillus anthracis, Staphylococcus aureus | MIC values in the 0.125-8 µg/mL range | nih.gov |

Antifungal Activities

In addition to their antibacterial properties, pyrimidine derivatives have demonstrated considerable antifungal efficacy. nih.govnih.gov They have been tested against a variety of pathogenic fungi, including Candida albicans and Aspergillus flavus, with several compounds showing strong inhibitory effects. researchgate.netnih.gov Some newly synthesized pyrimidine derivatives containing an amide moiety have exhibited antifungal activity superior to that of the commercial fungicide Pyrimethanil against certain plant pathogenic fungi like Phomopsis sp. frontiersin.org This highlights their potential for development not only in medicine but also in agriculture. mdpi.com

Table 3: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Fungal Strain | Activity (% Inhibition at 50 µg/ml) | Reference |

|---|---|---|---|

| Compound 5f | Phomopsis sp. | 100.0% | frontiersin.org |

| Compound 5o | Phomopsis sp. | 100.0% | frontiersin.org |

| Compound 5n | B. dothidea | 84.1% | frontiersin.org |

| Compound 5o | B. dothidea | 88.5% | frontiersin.org |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1% | frontiersin.org |

| Pyrimethanil (Control) | B. dothidea | 84.4% | frontiersin.org |

| Pyrimidopyrimidine derivatives (e.g., 3a, 3b) | Candida albicans, Aspergillus flavus | Excellent antimicrobial activity | nih.gov |

Antiviral Properties (e.g., HIV-1)

While specific studies on the anti-HIV-1 activity of this compound are not extensively documented in the reviewed literature, research on its derivatives, particularly halogenated pyrimidinones, has demonstrated notable antiviral effects against other viral pathogens.

A key derivative, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, has been identified as an agent with significant antiviral and interferon-inducing capabilities. nih.gov Structure-activity relationship studies on a series of 2-amino-5-substituted-6-arylpyrimidinones revealed that analogs with mono- and difluorophenyl substitutions were potent antiviral agents against Semliki Forest virus and herpes simplex type 1. nih.gov Interestingly, monomethoxyphenyl analogs also showed strong antiviral activity but were weak inducers of interferon, suggesting that the antiviral action may not be solely dependent on interferon induction. nih.gov

These findings indicate that the 2-amino-6-phenylpyrimidine scaffold is a promising template for the development of novel antiviral agents. The antiviral spectrum and the precise mechanisms of action, however, require further investigation to fully elucidate their therapeutic potential.

Immunomodulatory Potentials

The immunomodulatory capacity of this compound derivatives is a significant aspect of their biological profile, with demonstrated effects on both interferon production and Toll-like receptor signaling.

Research has highlighted that certain derivatives of this compound are potent inducers of interferon. The compound 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, in particular, has been a focal point of such studies. nih.gov Further investigations into a series of 2-amino-5-substituted-6-arylpyrimidinones showed that analogs with mono- and difluorophenyl substitutions were the most potent interferon inducers. nih.gov This suggests that the nature of the substituent on the phenyl ring plays a crucial role in the interferon-inducing activity of these compounds. However, it has been noted that there is a relatively poor correlation between the levels of circulating interferons induced by these compounds and their systemic antiviral activity, indicating that other mechanisms may also contribute to their biological effects. nih.gov

Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can trigger a cascade of immune responses. Notably, 2-amino-5-bromo-6-phenyl-4-pyrimidinone, also known as bropirimine, has been identified as a Toll-like receptor 7 (TLR7) agonist. researchgate.net TLR7 activation is known to induce the production of type I interferons and pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses. The agonistic activity of this phenyl-substituted pyrimidinone on TLR7 provides a mechanistic basis for its observed immunomodulatory and antiviral properties.

Anti-inflammatory Activities

Pyrimidine derivatives are recognized for their potential to exhibit anti-inflammatory effects by targeting key mediators of the inflammatory process. nih.gov The anti-inflammatory actions of pyrimidines are often attributed to their ability to inhibit the expression and activity of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and various cytokines. nih.gov

Studies on various pyrimidine analogs have shown that they can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.com For instance, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives has been explored for their potential to inhibit immune-induced nitric oxide generation. nih.gov While the broader class of pyrimidines shows promise, specific and detailed anti-inflammatory studies on this compound itself are less prevalent in the available literature. Further research is needed to fully characterize the anti-inflammatory profile of this specific compound and its direct derivatives.

Other Therapeutic Applications

Beyond the aforementioned activities, derivatives of this compound have been investigated for other potential therapeutic uses, including as anticonvulsant agents.

A study focused on the synthesis and anticonvulsant activity of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides derivatives has yielded promising results. actapharmsci.com In this research, a lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was identified. This compound demonstrated the ability to prevent lethality, reduce the number and severity of seizures, and increase the latency period in a pentylenetetrazole-induced seizure model in rats. actapharmsci.com

Molecular docking studies suggested that the anticonvulsant mechanism of this lead compound may involve its affinity for GABAA, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. actapharmsci.com This indicates a multi-target mechanism of action, which is a desirable characteristic for anticonvulsant drugs. The structure-activity relationship analysis pointed to the importance of the thio-acetamide linkage and the nature of the phenyl substituent in conferring the observed anticonvulsant effects.

Table of Anticonvulsant Activity of a Lead Derivative

| Compound | Effect on Seizures | Potential Mechanism of Action |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Prevents lethality, reduces seizure number and severity, increases latency period | Affinity for GABAA, GABA-AT, Carbonic Anhydrase II, and NMDA receptors |

Inhibition of Cholinesterases (e.g., Acetylcholinesterase)

Derivatives of the this compound scaffold have been investigated for their potential as cholinesterase inhibitors, particularly targeting acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Research into 4,6-diphenylpyrimidine (B189498) derivatives has identified compounds with significant dual inhibitory activity against both monoamine oxidase (MAO) and acetylcholinesterase. nih.gov A series of propargyl-containing 4,6-diphenylpyrimidines were synthesized and evaluated, revealing potent, reversible, and selective inhibition of AChE at nanomolar concentrations. nih.gov

Among the synthesized compounds, specific derivatives demonstrated notable potency. For instance, compound VB8 was identified as a particularly strong AChE inhibitor. nih.gov Molecular docking studies suggest that these compounds fit well within the hydrophobic cavity of the AChE enzyme, facilitating their inhibitory action. nih.gov The dual-acting nature of these compounds, inhibiting both MAO and AChE, presents a promising approach for complex neurodegenerative diseases. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Phenylpyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | AChE IC₅₀ (nM) | BuChE IC₅₀ (µM) | MAO-A IC₅₀ (nM) | Source |

| VB1 | 30.46 ± 0.23 | 0.666 ± 0.03 | 18.34 ± 0.38 | nih.gov |

| VB8 | 9.54 ± 0.07 | - | 1010 ± 70.42 | nih.gov |

Modulation of Kinase Activity (e.g., Janus Kinase 3)

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a crucial role in cytokine signaling pathways that are central to immune responses. nih.gov Because its expression is largely limited to the immune system, JAK3 is considered an attractive target for treating autoimmune diseases and other immune-mediated disorders. nih.gov The this compound scaffold has served as a foundation for the development of selective JAK3 inhibitors.

The development of 2,4-substituted pyrimidine derivatives has led to the identification of potent and selective covalent inhibitors of JAK3. nih.gov These compounds are designed to target a unique cysteine residue (Cys909) within the ATP binding pocket of JAK3, which allows for high selectivity over other JAK family members that lack this residue. nih.gov Structure-activity relationship (SAR) studies have guided the optimization of these pyrimidine-based compounds, resulting in inhibitors with significant potency in both biochemical and cellular assays. nih.gov The introduction of an aryl substituent at the 4-position of a pyrrolo[2,3-d]pyrimidine scaffold has also been shown to modulate the selectivity profile, favoring JAK3 inhibition. Some of these compounds exhibit greater than 100,000-fold selectivity for JAK3 over JAK2.

Table 2: Janus Kinase (JAK) Inhibition by Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | Key Feature | Selectivity Profile | Source |

| 2,4-Substituted Pyrimidines | JAK3 | Covalent binding to Cys909 | High selectivity over other JAKs | nih.gov |

| 4-Aryl-pyrrolo[2,3-d]pyrimidines | JAK3 | Introduction of 4-aryl group | >100,000-fold selective for JAK3 over JAK2 |

Adenosine (B11128) Receptor Antagonism (e.g., A1 Receptor)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the diverse physiological effects of adenosine. The A1 adenosine receptor is of particular interest as a therapeutic target for various conditions. Research has explored 2-aminopyrimidine derivatives as potential antagonists for these receptors.

Studies have identified specific 2-aminopyrimidine derivatives that act as dual antagonists for both A1 and A2A adenosine receptors. One such compound, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (designated 8m), demonstrated high affinity for both receptor subtypes, with a notable affinity for the A1 receptor. Another derivative, 2-amino-4-phenyl-8-(pyrrolidin-1-ylmethyl)-5H-indeno[1,2-d]pyrimidin-5-one, was also developed as a dual A1/A2A antagonist. The ability of these compounds to antagonize both A1 and A2A receptors suggests their potential application in treating complex neurological disorders like Parkinson's disease, where modulation of both pathways is considered beneficial.

Table 3: Adenosine Receptor Affinity of Phenylpyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | A1 Receptor Kᵢ (nM) | A2A Receptor Kᵢ (nM) | Type | Source |

| Compound 8m | 9.54 | 6.34 | Dual A1/A2A Antagonist | |

| Arylindenopyrimidine | - | - | Dual A1/A2A Antagonist |

Biological and Pharmacological Activities

In Vitro and In Vivo Studies of 2-Amino-4-hydroxy-6-phenylpyrimidine and its Analogs

Derivatives of 2-aminopyrimidine (B69317) have been the subject of numerous biological studies. For instance, certain 2-phenylpyrimidine (B3000279) derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the pathogenesis of gout. innospk.com Other analogs have shown potential as GPR119 agonists, which are of interest for the treatment of type 2 diabetes. nih.gov

While specific in vitro and in vivo data for this compound is limited in the provided results, the general biological relevance of the 2-aminopyrimidine scaffold suggests that this compound could also exhibit interesting pharmacological properties. Further research is needed to fully elucidate its biological activity profile.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on related 2-aminopyrimidine derivatives have provided valuable insights into the structural requirements for specific biological activities. For example, in the case of xanthine oxidase inhibitors, the nature and position of substituents on the phenyl ring have been shown to significantly impact inhibitory potency. innospk.com Similarly, for GPR119 agonists, modifications to the 2-phenyl and 4-amino substituents have been systematically explored to optimize activity. nih.gov These studies highlight the importance of the substitution pattern on the pyrimidine (B1678525) core for modulating biological effects and provide a roadmap for the design of new, more potent analogs based on the this compound scaffold.

Mechanistic Investigations and Chemical Reactivity of 2 Amino 4 Hydroxy 6 Phenylpyrimidine

Tautomerism and its Influence on Chemical and Biological Properties

Tautomerism, the phenomenon of constitutional isomers readily interconverting, plays a pivotal role in the chemical and biological characteristics of 2-Amino-4-hydroxy-6-phenylpyrimidine. This compound predominantly exhibits keto-enol tautomerism, a dynamic equilibrium between a ketone form and an enol form.

Derivatives of 4-hydroxypyrimidine (B43898) are known to undergo this keto-enol tautomerization in solution. nih.govresearchgate.netresearchgate.net However, crystallographic studies on similar compounds have shown a strong preference for the 3H-keto tautomer in the solid state. nih.govresearchgate.net In the case of this compound, the equilibrium lies between the 4-hydroxy (enol) form and the 4-oxo (keto) form. Computational and experimental studies on related 4-hydroxypyrimidines indicate that the keto form is generally more stable. researchgate.net The relative populations of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyrimidine (B1678525) ring. researchgate.net

The tautomeric state of this compound has profound implications for its biological activity. The arrangement of proton donors and acceptors in the different tautomeric forms dictates the molecule's ability to form hydrogen bonds, a key interaction in biological systems. For instance, the mutagenicity of some base analogues is attributed to mispairing arising from tautomerism. ias.ac.inresearchgate.net The less stable tautomeric forms of nucleic acid bases are thought to contribute to spontaneous mutagenesis. ias.ac.in The specific tautomeric form present can influence how the molecule interacts with biological macromolecules such as enzymes and nucleic acids, thereby affecting its pharmacological or toxicological profile. nih.gov

Table 1: Predominant Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominance |

| 4-Hydroxy (Enol) | (Structure of the enol form) | Generally less stable |

| 4-Oxo (Keto) | (Structure of the keto form) | Generally more stable, especially in the solid state nih.govresearchgate.net |

Photooxidation Kinetics and Mechanisms (e.g., Dye-Sensitized Processes)

The susceptibility of this compound to photooxidation, particularly through dye-sensitized processes, is a critical aspect of its chemical reactivity. This process involves the absorption of light by a photosensitizer (dye), which then transfers energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the pyrimidine derivative, leading to its degradation.

The mechanism of dye-sensitized photooxidation often involves a charge-transfer process. The interaction between the excited sensitizer (B1316253) and the pyrimidine can lead to the formation of radical ions, which then react with oxygen to form oxidation products. The identification of photodegradation products is crucial for elucidating the exact reaction pathways. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Key Parameters in Dye-Sensitized Photooxidation

| Parameter | Description | Influencing Factors |

| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of singlet oxygen generation by the photosensitizer. nih.gov | Nature of the sensitizer, solvent, oxygen concentration. |

| Total Singlet Oxygen Quenching Rate Constant (kt) | The sum of the rate constants for physical (kq) and chemical (kr) quenching. | Molecular structure of the pyrimidine, solvent polarity. tmc.edu |

| Photodegradation Quantum Yield (Φp) | Efficiency of the degradation of the pyrimidine upon light absorption. | Wavelength of light, presence of sensitizers, pH. nih.gov |

Degradation Pathways in Environmental Contexts

The environmental fate of this compound is determined by its persistence and the degradation pathways it undergoes. Both abiotic and biotic processes can contribute to its transformation in soil and water.

Abiotic Degradation:

Photolysis: Direct absorption of sunlight can lead to the degradation of the molecule. The rate and products of photolysis depend on the wavelength of light and the chemical environment (e.g., pH, presence of natural photosensitizers). nih.govnih.gov

Hydrolysis: The chemical breakdown of the compound due to reaction with water. The stability of the pyrimidine ring and its substituents to hydrolysis is a key factor. While some classes of compounds are susceptible to hydrolysis, pyrimidine rings are generally stable under neutral pH conditions. frontiersin.orgmdpi.com

Biotic Degradation:

Microbial Degradation: Microorganisms in soil and water can utilize the compound as a source of carbon and nitrogen, leading to its breakdown. The rate of biodegradation is influenced by factors such as the microbial population, temperature, moisture, and nutrient availability. frontiersin.orgnih.govmdpi.com The degradation can proceed through various enzymatic reactions, including oxidation, hydroxylation, and ring cleavage. copernicus.org

The presence of the amino, hydroxyl, and phenyl groups on the pyrimidine ring will influence its susceptibility to these degradation processes. For instance, the phenyl group might increase its persistence in the environment due to its stability. The degradation pathways can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles.

Table 3: Potential Environmental Degradation Processes for this compound

| Process | Description | Key Factors |

| Abiotic | ||

| Photolysis | Degradation by sunlight. nih.govnih.gov | Light intensity and wavelength, pH, presence of dissolved organic matter. |

| Hydrolysis | Breakdown by water. frontiersin.orgmdpi.com | pH, temperature. |

| Biotic | ||

| Microbial Degradation | Breakdown by microorganisms. frontiersin.orgnih.govmdpi.com | Soil/water microbial community, oxygen levels, temperature, moisture. |

Advanced Research Perspectives and Potential Applications

Exploration as Non-Natural Nucleobase Analogues

The structural resemblance of the 2-aminopyrimidine (B69317) core to natural nucleobases like cytosine and thymine (B56734) has prompted investigations into its use as a non-natural nucleobase analogue. wikipedia.org Non-natural nucleic acids are synthetic compounds that mimic the structure of DNA and RNA and are employed in molecular biology research and medicine. wikipedia.org The primary strategies for developing these synthetic base pairs involve either maintaining Watson-Crick-like hydrogen bonding patterns or utilizing hydrophobic groups that replicate the shape and polarity of natural bases. nih.gov

A closely related compound, 2-amino-4-hydroxy-6-methylpyrimidine, has been successfully used in the synthesis of 2-ureido-4[1H]-pyrimidinone (UPy)-based functional monomers. rsc.org These monomers are designed for creating supramolecular polymers, demonstrating the capacity of the 2-amino-4-hydroxypyrimidine scaffold to engage in specific, directional hydrogen bonding, a critical feature for nucleobase pairing. The phenyl group in 2-Amino-4-hydroxy-6-phenylpyrimidine could offer additional stabilizing π-stacking interactions within a DNA or RNA duplex, a property that is actively explored in the design of novel therapeutic oligonucleotides and diagnostic probes. The development of such "xeno nucleic acids" (XNAs) is a cornerstone of xenobiology, aiming to create new life forms based on alternative biochemistries. wikipedia.org

Role as a Privileged Scaffold in Modern Drug Discovery and Development

The concept of a "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, making it a highly efficient template for developing new drugs. mdpi.comresearchgate.net The pyrimidine (B1678525) ring system is a well-established privileged structure, forming the core of numerous natural and synthetic bioactive compounds. mdpi.com Specifically, the this compound scaffold possesses features that make it particularly valuable in drug design.

The key attributes contributing to its privileged status include:

Hydrogen Bonding Capabilities: The 2-amino group acts as a hydrogen bond donor, while the 4-hydroxy group (often in its tautomeric oxo form) can act as both a donor and an acceptor. The pyrimidine ring nitrogens also serve as hydrogen bond acceptors.

Aromatic Core: The pyrimidine ring provides a rigid, planar core for the attachment of various substituents in a defined spatial orientation.

Modulation of Properties: The phenyl group at the 6-position provides a site for introducing further substituents to fine-tune steric, electronic, and pharmacokinetic properties, as well as to engage in crucial π-π stacking interactions with protein targets. mdpi.com

This scaffold is a cornerstone in the synthesis of compounds targeting a wide array of proteins. Libraries of substituted 2-aminopyrimidines have been developed to identify potent inhibitors for kinases, G-protein-coupled receptors (GPCRs), and other enzymes, underscoring the versatility and importance of this chemical motif. nih.govnih.gov

| Scaffold/Derivative Class | Therapeutic Target/Application | Key Structural Features | Reference |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Adenosine (B11128) A1 Receptor (A1AR) Antagonists | 2-amino group, two aryl groups at C4 and C6, cyano group at C5 | nih.gov |

| 2-Amino-4-aryl-6-pyridopyrimidines | Anticancer and Antibacterial Agents | Fused pyridine (B92270) ring, aryl group at C4 | nih.gov |

| 6-Alkylpyrimidine-4,6-diols | GPR84 Agonists | Alkyl chain at C6, two hydroxyl groups | nih.gov |

| Pyrido[2,3-d]pyrimidines | Kinase Inhibitors (e.g., DHFR) | Fused pyridine and pyrimidine rings, mimicking purine (B94841) structure | mdpi.com |

Integration into Hybrid Molecules for Enhanced Bioactivity

A modern strategy in drug design involves creating "hybrid molecules" by covalently linking two or more distinct pharmacophores. This approach can lead to compounds with improved affinity, better selectivity, or even dual-action capabilities, targeting multiple pathways involved in a disease. The this compound scaffold is an ideal candidate for integration into such hybrids.

For instance, researchers have enhanced the bioactivity of related 2-amino-4-aryl-pyrimidines by creating N-alkyl derivatives, where the length of the alkyl chain was found to directly influence antiproliferative and cytotoxic functions. nih.gov This demonstrates that the 2-amino group is a convenient handle for modification. Similarly, other pyrimidine cores have been derivatized with formazans to generate new compounds with potential anticancer and antibacterial activities. impactfactor.org

Future applications could involve linking the this compound scaffold to:

A known kinase inhibitor: To create a dual-kinase inhibitor with a unique selectivity profile.

An anti-inflammatory agent: To combine anti-inflammatory action with the inhibition of a specific cellular proliferation signal.

A DNA-intercalating moiety: To enhance anticancer activity through multiple mechanisms of action.

This modular approach allows for the systematic exploration of chemical space to generate novel therapeutics with superior efficacy.

Future Directions in Synthetic Accessibility and Therapeutic Optimization

The continued exploration of this compound and its derivatives relies heavily on efficient synthetic methodologies and robust strategies for therapeutic optimization.

Synthetic Accessibility: The synthesis of substituted pyrimidines has benefited greatly from the development of multi-component reactions (MCRs). One-pot procedures, such as the Biginelli-inspired reaction, allow for the rapid and efficient assembly of the pyrimidine core from simple starting materials like aldehydes, guanidines, and α-cyanoketones. nih.govresearchgate.net These methods are highly advantageous as they reduce the number of synthetic steps, minimize waste, and facilitate the creation of large chemical libraries for high-throughput screening. Future research will likely focus on developing even more versatile and environmentally friendly synthetic routes, potentially utilizing flow chemistry or novel catalytic systems to access a wider diversity of derivatives.

Therapeutic Optimization: Once a lead compound is identified, therapeutic optimization is performed to improve its drug-like properties. For the 2-aminopyrimidine scaffold, this involves extensive Structure-Activity Relationship (SAR) studies. As seen in the development of GPR84 agonists, systematically varying the substituent at the 6-position (e.g., changing alkyl chain length or introducing rings) can dramatically impact potency and efficacy. nih.gov

Future optimization efforts will increasingly rely on:

Computational Chemistry: Using molecular docking and dynamic simulations to predict how modifications to the scaffold will affect binding to the target protein.

Pharmacokinetic Profiling: Early-stage assessment of absorption, distribution, metabolism, and excretion (ADME) properties to ensure that potent compounds also have favorable in vivo behavior.

Targeted Modifications: Introducing specific functional groups to block metabolic pathways, improve solubility, or reduce off-target effects.

By combining advanced synthetic methods with rational, computer-aided drug design, the therapeutic potential of the this compound scaffold can be fully realized, paving the way for the next generation of targeted therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-hydroxy-6-phenylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves oxidative and reductive steps. For example, Dess-Martin periodinane (DMP) efficiently oxidizes intermediates (e.g., methanol derivatives) to aldehydes under anhydrous conditions, achieving yields up to 91% . Reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6 is critical for coupling aryl amines to the pyrimidine core, with yields ranging from 57% to 87% depending on substituent reactivity. Purity is enhanced via recrystallization (e.g., using dry methanol) and monitored by melting point (>300°C decomposition) and spectral consistency (IR, NMR) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy : Detects key functional groups (e.g., hydroxyl, amino) via absorption bands (e.g., 3200–3500 cm⁻¹ for -NH and -OH stretches) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .

- X-ray crystallography : Resolves 3D geometry, as demonstrated for analogs like 4-methyl-6-phenylpyrimidin-2-amine (R-factor = 0.040) .

Purity is validated via HPLC (>98%), melting point consistency, and elemental analysis (e.g., ±0.3% deviation from theoretical C/H/N values) .

Q. What initial biological screening approaches are used to assess the compound's activity, and how are IC50 values determined?

- Methodological Answer : The compound is screened against targets like dihydrofolate reductase (DHFR) using enzyme inhibition assays. IC50 values are determined via dose-response curves (e.g., 10 nM–100 µM concentration range) in triplicate, with absorbance measured at 340 nm (NADPH depletion rate). Data are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of derivatives with varying substituents on the phenyl or pyrimidine rings?

- Methodological Answer : Substituent effects are explored via:

- Directed functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) to enhance electrophilicity .

- Protecting groups : Temporarily blocking hydroxyl or amino groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% for thermally sensitive intermediates .

Q. How can researchers resolve contradictions in biological activity data across studies, such as inconsistent DHFR inhibition results?

- Methodological Answer : Contradictions arise from assay variability (e.g., enzyme source, buffer pH). To address this:

- Standardize protocols : Use recombinant human DHFR and Tris-HCl buffer (pH 7.4) for consistency .

- Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Analog benchmarking : Compare activity against known inhibitors (e.g., methotrexate) to validate assay sensitivity .

Q. What computational methods predict the compound's binding interactions with targets like DHFR, and how are these validated experimentally?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Models interactions between the pyrimidine core and DHFR active site residues (e.g., Asp27, Leu22). Docking scores (∆G < -8 kcal/mol) suggest strong binding .

- Molecular dynamics (GROMACS) : Simulates binding stability over 100 ns, calculating root-mean-square deviation (RMSD < 2 Å) for the ligand-protein complex .

Experimental validation uses site-directed mutagenesis (e.g., DHFR Asp27Ala mutant) to confirm critical residue roles via IC50 shifts .

Q. How does modifying the phenyl group (e.g., adding halides or methoxy groups) affect the compound's solubility and bioactivity?

- Methodological Answer :

- Lipophilicity : LogP increases by 0.5–1.0 units with -Cl or -CF₃ substituents, reducing aqueous solubility but enhancing membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .

- Bioactivity : Electron-deficient substituents (e.g., -NO₂) improve DHFR inhibition (IC50 ↓ 30%) by strengthening hydrogen bonds with the active site .

Q. What advanced spectroscopic techniques resolve ambiguous spectral data, such as overlapping NMR signals?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to assign crowded aromatic regions (e.g., distinguishing C2 vs. C6 pyrimidine carbons) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ m/z 245.0925 for C11H10N3O₂) with <2 ppm error .

- X-ray powder diffraction (XRPD) : Differentiates polymorphs (e.g., Form I vs. Form II) based on unique diffraction patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.